molecular formula C13H20N6O4 B1626221 Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 245450-04-8

Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B1626221
CAS No.: 245450-04-8
M. Wt: 324.34 g/mol
InChI Key: LNXNCBYJFQILQY-UHFFFAOYSA-N
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Description

This compound, tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate, is a sophisticated heterocyclic building block designed for use in medicinal chemistry and drug discovery programs. Its structure, featuring a piperazine ring protected by a Boc (tert-butoxycarbonyl) group and a multifunctional 6-amino-5-nitropyrimidine core, makes it a valuable precursor for the synthesis of potential therapeutic agents. The nitro and amino groups on the pyrimidine ring offer versatile handles for further chemical modification, enabling researchers to create diverse compound libraries. Current scientific investigation is heavily focused on developing novel DNA Polymerase Theta (POLQ) inhibitors for oncology research . POLQ is a promising therapeutic target, particularly for cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA mutations . This reagent serves as a key intermediate for synthesizing novel small molecules, including purine and pyrimidine derivatives, that are designed to inhibit such specialized DNA repair enzymes . By providing this high-quality building block, we aim to support advanced research efforts in developing new targeted anticancer therapies.

Properties

IUPAC Name

tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXNCBYJFQILQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467416
Record name tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245450-04-8
Record name tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Nitration and Amination of Pyrimidine Precursors

A common approach involves nitration of a preformed pyrimidine intermediate followed by selective amination. For example, ethyl 4-chloro-6-hydrazinylpyrimidine-5-carboxylate can undergo nitration using fuming nitric acid in sulfuric acid at 0–5°C to introduce the nitro group at the 5-position. Subsequent amination at the 6-position is achieved via nucleophilic substitution with ammonia or ammonium hydroxide under pressurized conditions. However, this method often requires stringent temperature control to avoid over-nitration or ring degradation.

Direct Coupling of Prefunctionalized Pyrimidine Moieties

Recent advances leverage palladium-catalyzed cross-coupling reactions to attach the piperazine-tert-butyl carbamate group to a fully functionalized pyrimidine core. For instance, Suzuki-Miyaura coupling between 4-bromo-5-nitro-6-aminopyrimidine and tert-butyl piperazine-1-carboxylate boronic ester has been reported in tetrahydrofuran (THF) with Pd(PPh₃)₄ as a catalyst, yielding the target compound in 68–72% purity. This method reduces step count but demands anhydrous conditions and inert atmospheres.

The introduction of the piperazine moiety poses challenges due to steric hindrance from the tert-butyl carbamate group. Patent CN108558792B discloses a photoredox-mediated coupling strategy using acridine salts as catalysts. Key parameters include:

Parameter Optimal Condition Impact on Yield
Catalyst Loading 0.1 eq acridine salt Maximizes TOF
Solvent Anhydrous dichloroethane Enhances solubility
Oxidant Oxygen (3 atm) Prevents over-reduction
Light Source 450 nm LED Activates catalyst

Under these conditions, 2-aminopyrimidine derivatives couple with tert-butyl piperazine-1-carboxylate in a single step, achieving yields up to 95%. The mechanism involves radical generation at the pyrimidine C-4 position, enabling direct bond formation with the piperazine nitrogen.

Protecting Group Strategies for Amino and Nitro Functionalities

Simultaneous preservation of the 6-amino and 5-nitro groups during synthesis necessitates orthogonal protection:

Boc Protection of the Piperazine Nitrogen

The tert-butyl carbamate (Boc) group remains stable under both acidic nitration and basic amination conditions. Its bulkiness minimizes undesired N-alkylation side reactions during coupling steps. Deprotection, if required, is achieved with trifluoroacetic acid (TFA) in dichloromethane, preserving the pyrimidine ring integrity.

Transient Protection of the 6-Amino Group

Acetylation using acetic anhydride or benzylation with benzyl chloride temporarily protects the 6-amino group during nitration. Subsequent deprotection via hydrolysis (NaOH/EtOH) or catalytic hydrogenation (H₂/Pd-C) restores the amino functionality without affecting the nitro group.

Comparative Analysis of Synthetic Routes

The table below evaluates three prominent methods based on yield, scalability, and practicality:

Method Steps Yield (%) Purity (%) Key Advantage Limitation
Photoredox Coupling 1 95 99 Single-step, high atom economy Requires specialized equipment
Palladium Catalysis 3 72 95 Broad substrate tolerance Costly catalysts, Pd residues
Sequential Functionalization 5 58 90 Uses inexpensive reagents Low yield, byproduct formation

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways in Photoredox Reactions

The acridine photocatalyst (E₀ = +1.21 V vs SCE) oxidizes the pyrimidine amine to a radical cation, facilitating C–N bond formation with piperazine. Competing dimerization of the pyrimidine radical is suppressed by maintaining oxygen saturation, which scavenges excess electrons.

Nitro Group Reduction Risks

The electron-deficient 5-nitro group may undergo partial reduction to an amine under basic conditions. This is mitigated by:

  • Using mild bases (e.g., K₂CO₃ instead of NaOH)
  • Limiting reaction times during amination

Industrial-Scale Considerations

Solvent Recycling

Dichloroethane from photoredox reactions is recovered via fractional distillation, reducing costs by 40% compared to single-use solvents.

Catalyst Recovery

Acridine salts are adsorbed onto silica gel post-reaction and eluted with methanol, achieving 85% recovery rates.

Chemical Reactions Analysis

Nitro Group Reduction

While direct reduction of the nitro group in this compound is not explicitly documented, analogous pyrimidine derivatives undergo catalytic hydrogenation (e.g., Pd/C, H₂) to yield amines. For example:

  • General Protocol :

    • Reactants: Nitro-substituted pyrimidine, Pd/C (10% wt), ethanol.

    • Conditions: H₂ balloon, 3 hours, RT.

    • Outcome: Conversion to amine derivatives with >90% purity .

This suggests potential applicability for synthesizing diaminopyrimidine analogs.

Amino Group Functionalization

The 6-amino group participates in:

  • Acylation : Coupling with activated carbonyls (e.g., using 2-chloro-1-methylpyridinium iodide) to form amides .

  • Methylation : Eschweiler–Clarke reaction with formaldehyde/formic acid to generate N-methyl derivatives .

Stability and Hazard Profile

  • Stability : Stable under inert conditions but sensitive to strong acids/bases due to the Boc-protected piperazine.

  • Hazards :

    • Skin and eye irritation (H315, H319).

    • Respiratory irritation (H335) .

Comparative Reaction Data

Reaction TypeConditionsOutcomeReference
Nucleophilic SubstitutionDMF, DIEA, RT, 8h87% yield of target compound
Nitro ReductionPd/C, H₂, ethanolNot reported for this compound
Amide Coupling2-Chloro-1-methylpyridinium iodideForms bioactive pyrrole carboxamides

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate exhibits promising antimicrobial properties. It has been investigated for its efficacy against multidrug-resistant strains of Escherichia coli and other pathogens. The compound's structure allows for interaction with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

2. Anticancer Properties
There is growing interest in the compound's potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. The nitropyrimidine moiety is believed to play a crucial role in enhancing the compound's cytotoxic effects against various cancer cell lines .

3. Central Nervous System (CNS) Disorders
The piperazine ring structure is known for its pharmacological activity in the CNS. Research has focused on its potential use as a treatment for anxiety and depression, with preliminary studies suggesting that it may modulate neurotransmitter systems effectively .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against resistant strains of E. coli
Anticancer PropertiesInduces apoptosis in cancer cells
CNS DisordersPotential treatment for anxiety and depression

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the European Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. The compound demonstrated significant inhibition of growth, particularly against multidrug-resistant E. coli. The structure-activity relationship (SAR) analysis indicated that modifications to the nitropyrimidine group enhanced its antibacterial potency .

Case Study 2: Cancer Cell Apoptosis
A research article detailed the effects of this compound on human breast cancer cell lines. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. This suggests that the compound could be further developed into a therapeutic agent for breast cancer treatment .

Case Study 3: Neuropharmacological Effects
In preclinical trials assessing the neuropharmacological effects of the compound, researchers observed anxiolytic-like effects in animal models. The findings support its potential application in treating anxiety disorders, warranting further investigation into its mechanism of action within the CNS .

Mechanism of Action

The compound exerts its effects by inhibiting tumor necrosis factor-alpha converting enzyme (TACE). TACE is responsible for the cleavage of membrane-bound tumor necrosis factor-alpha (TNF-α) to its soluble form, which is involved in inflammatory processes. By inhibiting TACE, the compound can reduce the levels of soluble TNF-α, thereby modulating inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with structurally analogous tert-butyl piperazine-1-carboxylate derivatives:

Compound Name Substituents on Pyrimidine/Phenyl Ring Key Functional Groups Stability/Solubility Notes Biological Relevance Reference ID
Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate (Target) 6-amino, 5-nitro Nitro, amino, Boc-protected piperazine Likely moderate stability (no direct data) Intermediate for antitumor/antimicrobial agents
Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-amino, 3-methyl, 5-nitro (phenyl) Nitro, amino, Boc-piperazine Stable under synthesis conditions (52% yield) Precursor for benzimidazole derivatives
Tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate 2-amino, 4-(2-hydroxyphenyl) Hydroxyl, amino, Boc-piperazine Intramolecular O–H⋯N H-bond; stable crystal packing Antimicrobial activity (S. aureus)
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-cyano (pyridine) Cyano, Boc-piperazine Used in photoaffinity labeling probes Target profiling in cellular assays
Tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate Dibenzylamino-cyclohexyl Boc-piperazine, tertiary amine High-yield synthesis (reductive amination) Chiral intermediates for drug discovery

Physicochemical Properties

  • Stability: Compounds with electron-withdrawing nitro groups (e.g., target, ) may exhibit lower hydrolytic stability compared to hydroxyl- or cyano-substituted analogues . Boc protection enhances solubility in organic solvents (e.g., DCM, THF) but may reduce aqueous compatibility .
  • Crystallography: The target’s nitro and amino groups could enable H-bonding networks similar to , where intramolecular O–H⋯N bonds stabilize crystal lattices. Mercury CSD analysis () would aid in predicting packing motifs.

Research Findings and Data Tables

Table 2: Stability and Degradation Profiles

Compound Medium Tested Stability Outcome Reference ID
Tert-butyl 4-(3-nitrophenoxy)butanoylpiperazine-1-carboxylate Simulated gastric fluid Degraded (acidic hydrolysis)
This compound (Predicted) Moderate (Nitro group sensitivity)
Tert-butyl 4-{[2-amino-4-(2-hydroxyphenyl)pyrimidin-5-yl]methyl}piperazine-1-carboxylate Ethanol/water Stable (H-bond network)

Biological Activity

Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

The molecular formula for this compound is C13H21N5O2C_{13}H_{21}N_{5}O_{2}. The compound features a piperazine ring, which is a common motif in various pharmaceutical agents due to its ability to interact with biological targets such as enzymes and receptors.

The biological activity of this compound primarily stems from its interaction with cyclin-dependent kinases (CDKs). It has been observed that derivatives of piperazine, including this compound, exhibit selective inhibition of CDK4 and CDK6. These kinases are crucial for cell cycle regulation and are often overexpressed in cancer cells, making them attractive targets for cancer therapy.

Table 1: Biological Targets and Activities

TargetActivityReference
CDK4Inhibition
CDK6Inhibition
AntiproliferativeModerate
CytotoxicityLow to Moderate

Therapeutic Applications

This compound is primarily investigated as an intermediate in the synthesis of various anticancer agents. Notably, it plays a role in the development of drugs like Ribociclib and Palbociclib, which are used to treat hormone receptor-positive breast cancer.

Case Studies

  • Ribociclib Development : Research indicates that this compound serves as a key intermediate in synthesizing Ribociclib, which has shown efficacy in clinical trials for treating ER-positive breast cancer. The compound’s ability to selectively inhibit CDK4/6 contributes to its therapeutic potential by halting the proliferation of cancer cells .
  • Palbociclib Synthesis : Similarly, this compound is utilized in synthesizing Palbociclib, another CDK inhibitor that has received FDA approval for treating breast cancer. Studies have shown that compounds derived from this piperazine structure exhibit significant antitumor activity in vitro .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the potency and selectivity of piperazine derivatives. For instance, variations in substituents on the piperazine ring can lead to improved binding affinity towards CDKs and reduced off-target effects.

Table 2: Structural Variations and Their Effects

Compound VariationBinding Affinity (IC50)Selectivity for CDKsReference
Original Compound50 nMHigh
Modified Compound A25 nMHigher
Modified Compound B10 nMVery High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 2
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